molecular formula C12H7FN2O2 B2960404 (Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide CAS No. 1436371-40-2

(Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide

Cat. No. B2960404
CAS RN: 1436371-40-2
M. Wt: 230.198
InChI Key: OTIQCZUBFDEQMS-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been widely used in scientific research to explore the role of CFTR in various physiological and pathological processes.

Scientific Research Applications

Colorimetric Sensing and Chemical Synthesis

A study by Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, focusing on their solid-state properties and solution phase behaviors. Among these derivatives, a compound exhibited significant color transition in response to fluoride anions, highlighting its potential as a colorimetric sensor for fluoride detection in solutions. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments alongside density functional theory calculations (Younes et al., 2020).

Antitumor Activity

Another significant application is found in the domain of antitumor agents. Saito et al. (1999) investigated synthetic benzamide derivatives for their histone deacetylase (HDA) inhibiting properties. The study identified MS-27-275 as a potent benzamide derivative with marked in vivo antitumor activity against various human tumor cell lines. This compound acts by inhibiting HDA, causing hyperacetylation of nuclear histones, which alters cell cycle distribution and induces antitumor effects. The study underscores the potential of benzamide derivatives like "(Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide" in developing novel chemotherapeutic strategies for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Heterocyclic Synthesis

Research by Meiresonne et al. (2015) delved into the synthesis of fluorinated heterocycles, exploring N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as novel precursors. Their study demonstrated the unique electrophilic reactivity of these enamides, leading to the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution reactions. This work highlights the potential of fluorinated enamides in the efficient creation of fluorinated heterocyclic compounds, offering valuable insights for pharmaceutical and agrochemical applications (Meiresonne et al., 2015).

Catalytic Applications

The catalytic potential of compounds related to "this compound" was explored by Pan et al. (2018) in a study on Rh(III)-catalyzed cascade annulations. Their research achieved regio- and stereoselective access to benzofuran-2(3 H)-ones bearing exocyclic enamino motifs, demonstrating the compound's utility in facilitating complex catalytic reactions under mild conditions. This study provides a foundation for further exploration of such compounds in catalytic applications, particularly in the synthesis of complex organic molecules (Pan et al., 2018).

properties

IUPAC Name

(Z)-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2/c13-9-1-2-11-7(3-9)4-10(17-11)5-8(6-14)12(15)16/h1-5H,(H2,15,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIQCZUBFDEQMS-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C=C(O2)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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